2,4-dichloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
2,4-dichloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a benzamide core substituted with dichloro groups at the 2 and 4 positions, and a pyridinylmethyl group attached to the nitrogen atom of the amide. The pyridinyl group is further substituted with a furan ring at the 5 position. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the 5-(furan-3-yl)pyridine intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction between 5-bromo-3-furylpyridine and a suitable boronic acid derivative . The resulting intermediate is then subjected to a nucleophilic substitution reaction with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichloro groups on the benzamide core can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as primary or secondary amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Substituted benzamides with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2,4-dichloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interact with cellular signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-(pyridin-3-ylmethyl)benzamide: Lacks the furan ring, which may result in different biological activity.
2,4-dichloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide: Contains a thiophene ring instead of a furan ring, potentially altering its chemical reactivity and biological properties.
2,4-dichloro-N-((5-(pyridin-3-yl)pyridin-3-yl)methyl)benzamide: Features an additional pyridine ring, which may enhance its binding affinity to certain targets.
Uniqueness
The presence of the furan ring in 2,4-dichloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide imparts unique chemical and biological properties compared to its analogs. The furan ring can participate in additional hydrogen bonding and π-π interactions, potentially enhancing the compound’s binding affinity and specificity to its molecular targets .
Properties
IUPAC Name |
2,4-dichloro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-14-1-2-15(16(19)6-14)17(22)21-8-11-5-13(9-20-7-11)12-3-4-23-10-12/h1-7,9-10H,8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCNTGWHAWLYCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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